molecular formula C11H12ClN3O2 B2895781 3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride CAS No. 1093747-05-7

3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride

Cat. No.: B2895781
CAS No.: 1093747-05-7
M. Wt: 253.69
InChI Key: WYMUPZCERJUSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride is a compound that belongs to the quinazoline family, which is known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride typically involves the reaction of quinazoline derivatives with propionic acid. One common method includes the use of metal catalysts to facilitate the reaction. For instance, a copper-catalyzed reaction can be employed, where 2-halobenzamides react with primary amines and cyclization reagents such as isocyanides or orthoformates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(quinazolin-4-ylamino)propanoic Acid Hydrochloride is unique due to its specific propionic acid moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Biological Activity

3-(Quinazolin-4-ylamino)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline moiety linked to a propanoic acid chain. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research Findings:
Numerous studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 3-(quinazolin-4-ylamino)propanoic acid have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
N-{4-[(3-chlorophenyl)amino]quinazolin-6-yl}picolinamideCCRF-CEM (Leukemia)2.9
2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrileMCF7 (Breast Cancer)0.096
Quinazoline DerivativeHepG2 (Liver Cancer)2.08

These compounds exhibit varying degrees of inhibitory effects on cancer cell proliferation, indicating that modifications in the quinazoline structure can enhance anticancer efficacy.

The mechanism by which 3-(quinazolin-4-ylamino)propanoic acid exerts its biological effects often involves the inhibition of key enzymes or receptors involved in cancer progression. For example, some quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis.

Anti-inflammatory Activity

In addition to anticancer properties, quinazoline derivatives have been reported to possess anti-inflammatory effects. A study demonstrated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<125
Escherichia coli<150
Bacillus subtilis75

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies.

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the effects of quinazoline derivatives on breast cancer cells revealed that specific modifications led to enhanced apoptosis in MCF7 cells. The study highlighted the importance of structural variations in optimizing therapeutic efficacy.
  • Case Study on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of a series of quinazoline derivatives, demonstrating a dose-dependent reduction in inflammatory markers in animal models, further supporting their potential use in treating inflammatory conditions.

Properties

IUPAC Name

3-(quinazolin-4-ylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c15-10(16)5-6-12-11-8-3-1-2-4-9(8)13-7-14-11;/h1-4,7H,5-6H2,(H,15,16)(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMUPZCERJUSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.